2-(6-Methyl-3-pyridyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-3-pyridyl)imidazole-5-methanol is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It features a pyridyl group attached to an imidazole ring, which is further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methyl-3-pyridyl)imidazole-5-methanol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the pyridyl group with an imidazole derivative. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Methyl-3-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted imidazole derivatives.
Scientific Research Applications
2-(6-Methyl-3-pyridyl)imidazole-5-methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be utilized in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-(6-Methyl-3-pyridyl)imidazole-5-methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
2-(6-Methyl-3-pyridyl)acetic Acid: This compound shares a similar pyridyl group but has an acetic acid moiety instead of an imidazole ring.
6-Methyl-3-pyridone: This compound features a pyridone ring and a methyl group, differing from the imidazole structure.
Uniqueness: 2-(6-Methyl-3-pyridyl)imidazole-5-methanol is unique due to its combination of the pyridyl and imidazole rings, which provides distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
[2-(6-methylpyridin-3-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-7-2-3-8(4-11-7)10-12-5-9(6-14)13-10/h2-5,14H,6H2,1H3,(H,12,13) |
InChI Key |
JOPYJUGDBUULBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.